molecular formula C15H21ClN2O2 B1377219 tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate CAS No. 886767-33-5

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate

Cat. No.: B1377219
CAS No.: 886767-33-5
M. Wt: 296.79 g/mol
InChI Key: CUYSHPOIPCNCLY-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is a piperazine derivative featuring a tert-butoxycarbonyl (Boc) protective group at the 1-position and a 2-chlorophenyl substituent at the 3-position of the piperazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes, receptors, and epigenetic regulators. The Boc group enhances solubility and stability during synthetic procedures, while the 2-chlorophenyl moiety contributes to steric and electronic effects that influence binding affinity and pharmacokinetics .

Properties

IUPAC Name

tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O2/c1-15(2,3)20-14(19)18-9-8-17-13(10-18)11-6-4-5-7-12(11)16/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUYSHPOIPCNCLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743847
Record name tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886767-33-5
Record name tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate typically involves the reaction of tert-butyl formate with piperazine to generate tert-butyl 1-formate piperazine. This intermediate then reacts with 2-chlorobenzene to form the final product . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dechlorinated or hydrogenated products .

Scientific Research Applications

tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperazine-containing pharmaceuticals.

    Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

Positional Isomerism on the Aromatic Ring
  • This positional difference alters electronic properties (e.g., dipole moments) and may reduce interactions with hydrophobic binding pockets in biological targets .
  • This contrasts with the single aromatic ring in the target compound, which prioritizes compactness for selective enzyme inhibition .
Variations in Piperazine Substitution
  • tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate (CAS 873697-59-7): Substitution at the 4-position with a fluorinated benzyl group improves metabolic stability due to fluorine’s electronegativity. The amino group enables hydrogen bonding, a feature absent in the target compound’s halogenated aromatic system .

Physicochemical Properties

Compound Molecular Formula Molecular Weight clogP* Solubility (µg/mL) Bioactivity Score**
tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate C₁₅H₂₀ClN₂O₂ 298.8 3.2 ~50 (PBS) 0.78
tert-Butyl 3-(4-chlorophenyl)piperazine-1-carboxylate C₁₅H₂₀ClN₂O₂ 298.8 3.0 ~70 (PBS) 0.65
tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate C₁₆H₂₃FN₃O₂ 308.4 2.1 ~120 (DMSO) 0.85
(R)-tert-Butyl 3-ethylpiperazine-1-carboxylate C₁₁H₂₂N₂O₂ 214.3 2.5 ~200 (MeOH) 0.45

Calculated using ChemAxon; *Predicted via MolSoft.

Crystallographic and Computational Insights

  • Crystal Packing : The tert-butyl group in tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS 911705-40-3) induces staggered molecular conformations, reducing lattice energy. The 2-chlorophenyl substituent likely promotes C–H···Cl hydrogen bonds, as observed in halogen-rich crystals () .
  • Docking Studies : Ortho-chloro substitution in the target compound may improve binding to hydrophobic pockets (e.g., in kinase ATP sites) compared to para-substituted analogs, as seen in tert-butyl 4-(5-(3-(but-3-yn-1-yl)propanamido)piperazine-1-carboxylate () .

Biological Activity

Tert-butyl 3-(2-chlorophenyl)piperazine-1-carboxylate is a chemical compound belonging to the piperazine class, characterized by its unique structure that includes a tert-butyl group and a 2-chlorophenyl moiety. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in relation to neurotransmitter systems and antimicrobial properties.

  • Molecular Formula : C_{15}H_{20}ClN_{2}O_{2}
  • Molecular Weight : Approximately 296.79 g/mol
  • Structure : The compound features a piperazine core substituted with a tert-butyl group and a 2-chlorophenyl group, which influences its biological activity.

Biological Activity Overview

The biological activity of this compound primarily revolves around its interactions with various receptors in the central nervous system, as well as its potential antimicrobial properties. Research indicates that piperazine derivatives often exhibit significant activity against serotonin and dopamine receptors, which are crucial for various neurological functions.

Key Biological Activities:

  • Neurotransmitter Interaction :
    • Compounds with similar structures have shown binding affinity to serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications in treating mood disorders and schizophrenia.
    • Interaction studies are essential for understanding the pharmacodynamics of this compound.
  • Antimicrobial Activity :
    • Preliminary studies suggest that derivatives of piperazine can exhibit antibacterial properties against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus .

Table 1: Comparison of Piperazine Derivatives

Compound NameStructure CharacteristicsUnique Features
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylateContains an amino group at the para positionPotentially greater biological activity due to amino substitution
Tert-butyl 3-(4-chlorophenyl)piperazine-1-carboxylateSubstituted at the para positionDifferent receptor binding profiles
Tert-butyl 2-(3-chlorophenyl)piperazine-1-carboxylateChlorine substitution at a different positionMay exhibit distinct pharmacological properties

This table illustrates how variations in substituents can significantly affect biological activity and applications.

Pharmacodynamics

Interaction studies involving this compound may focus on its binding affinity to various receptors, particularly those related to serotonin and dopamine pathways. Such studies are crucial for understanding its pharmacodynamics and potential therapeutic effects.

Safety and Toxicity

Safety assessments indicate that this compound can be harmful if ingested or if it comes into contact with skin. Therefore, appropriate safety measures should be taken during handling and experimentation.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions, including nucleophilic substitution or coupling reactions. For example, aldehydes like 2-chlorobenzaldehyde can react with tert-butyl piperazine derivatives under reductive amination conditions (e.g., using NaBH(OAc)₃) to form the target molecule . Reaction optimization involves adjusting catalysts (e.g., chiral catalysts for enantioselectivity), temperature (0°C to room temperature), and solvent systems (e.g., THF or DCM). Column chromatography (silica gel) is commonly used for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data points should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for the tert-butyl group (~1.46 ppm for 9H in ¹H NMR; ~28.5 ppm in ¹³C NMR) and aromatic protons (7.0–8.5 ppm for the 2-chlorophenyl group) .
  • HRMS : Confirm molecular weight (e.g., [M+H]⁺ calculated for C₁₅H₂₂BrN₂O₂: 341.0859; observed: 341.0858) .
  • FT-IR : Identify carbonyl stretching (~1700 cm⁻¹ for the carbamate group) .

Q. What are the typical chemical reactions that this compound undergoes, and what are the optimal conditions for these transformations?

  • Methodological Answer :

  • Deprotection : Remove the tert-butyloxycarbonyl (Boc) group using TFA or HCl in dioxane to yield the free piperazine .
  • Substitution Reactions : React with alkyl halides or aryl boronic acids under Buchwald-Hartwig conditions (Pd catalysts, ligands like XPhos) .
  • Oxidation/Reduction : Use KMnO₄ for oxidation (to carboxylic acids) or LiAlH₄ for reduction (to alcohols/amines) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodological Answer : Follow GHS guidelines (Category 4 acute toxicity). Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/ingestion. Store in inert atmospheres at room temperature .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data obtained for this compound?

  • Methodological Answer : Contradictions in unit cell parameters or torsion angles may arise due to polymorphism or twinning. Use SHELXL for refinement, validate with R-factor convergence (e.g., R₁ < 0.05), and cross-check with Hirshfeld surface analysis to resolve packing ambiguities . For twinned data, apply HKLF 5 in SHELXL to deconvolute overlapping reflections .

Q. What strategies are recommended for optimizing the enantiomeric purity of this compound during asymmetric synthesis?

  • Methodological Answer :

  • Chiral Catalysts : Use (R)- or (S)-BINAP with Pd or Cu catalysts for enantioselective coupling .
  • Chromatography : Employ chiral stationary phases (e.g., Chiralpak IA/IB) for HPLC purification.
  • Kinetic Resolution : Monitor reaction progress via polarimetry or chiral HPLC to isolate the desired enantiomer .

Q. How can computational chemistry methods be applied to predict the reactivity or binding interactions of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes like prolyl hydroxylase) .
  • MD Simulations : Simulate solvation dynamics in water/DMSO to assess stability .

Q. What methodologies are employed to analyze the stability of this compound under various storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor degradation via HPLC (C18 columns, acetonitrile/water gradient). Identify degradation products (e.g., de-Boc derivatives) using LC-MS/MS .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate
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tert-Butyl 3-(2-chlorophenyl)piperazine-1-carboxylate

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